

A Comparative Guide to the Analytical Characterization of Neopentyl 4-bromobenzenesulfonate

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Compound of Interest

Compound Name: Neopentyl 4-bromobenzenesulfonate

Cat. No.: B173541

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This guide provides a comparative overview of the analytical methods used to characterize **Neopentyl 4-bromobenzenesulfonate**, a key intermediate in organic synthesis. For comparative purposes, data for Neopentyl tosylate, a common alternative, is also presented. This document outlines the expected analytical data, detailed experimental protocols, and visual workflows to aid researchers in their characterization efforts.

Comparative Analysis of Analytical Data

The following tables summarize the key analytical data for **Neopentyl 4-bromobenzenesulfonate** and its common alternative, Neopentyl tosylate. The data for **Neopentyl 4-bromobenzenesulfonate** is based on predicted values due to the limited availability of published experimental spectra.

Table 1: General Properties

| Property | Neopentyl 4-bromobenzenesulfonate | Neopentyl tosylate |
|-------------------|--|--|
| Molecular Formula | C ₁₁ H ₁₅ BrO ₃ S | C ₁₂ H ₁₈ O ₃ S |
| Molecular Weight | 307.21 g/mol [1] | 242.34 g/mol |
| IUPAC Name | 2,2-dimethylpropyl 4-bromobenzenesulfonate[1] | 2,2-dimethylpropyl 4-methylbenzenesulfonate |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Neopentyl 4-bromobenzenesulfonate) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Neopentyl tosylate) |
|----------------------|--------------|-------------|--|----------------------|--------------|-------------|----------------------------------|
| ~7.80 | d | 2H | Ar-H (ortho to SO ₃) | ~7.78 | d | 2H | Ar-H (ortho to SO ₃) |
| ~7.70 | d | 2H | Ar-H (ortho to Br) | ~7.35 | d | 2H | Ar-H (ortho to CH ₃) |
| ~3.85 | s | 2H | -CH ₂ - | ~3.80 | s | 2H | -CH ₂ - |
| ~0.95 | s | 9H | -C(CH ₃) ₃ | ~2.45 | s | 3H | Ar-CH ₃ |
| ~0.90 | s | 9H | -C(CH ₃) ₃ | | | | |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment (Neopentyl 4-bromobenzenesulfonate) | Chemical Shift (ppm) | Assignment (Neopentyl tosylate) |
|----------------------|--|----------------------|-----------------------------------|
| ~135.5 | Ar-C (ipso to SO ₃) | ~145.0 | Ar-C (ipso to SO ₃) |
| ~132.5 | Ar-CH (ortho to Br) | ~133.0 | Ar-C (ipso to CH ₃) |
| ~129.5 | Ar-CH (ortho to SO ₃) | ~130.0 | Ar-CH (ortho to CH ₃) |
| ~129.0 | Ar-C (ipso to Br) | ~128.0 | Ar-CH (ortho to SO ₃) |
| ~78.0 | -CH ₂ - | ~77.5 | -CH ₂ - |
| ~31.5 | -C(CH ₃) ₃ | ~31.5 | -C(CH ₃) ₃ |
| ~26.0 | -C(CH ₃) ₃ | ~26.0 | -C(CH ₃) ₃ |
| ~21.5 | Ar-CH ₃ | | |

Table 4: Key FTIR Absorption Bands (cm⁻¹)

| Wavenumber (cm ⁻¹) | Assignment (Neopentyl 4- bromobenzenesulf onate) | Wavenumber (cm ⁻¹) | Assignment (Neopentyl tosylate) |
|-----------------------------------|---|-----------------------------------|---|
| ~3000-2850 | C-H stretch (aliphatic) | ~3000-2850 | C-H stretch (aliphatic) |
| ~1580 | C=C stretch (aromatic) | ~1600 | C=C stretch (aromatic) |
| ~1360 | S=O stretch (asymmetric) | ~1360 | S=O stretch (asymmetric) |
| ~1180 | S=O stretch (symmetric) | ~1175 | S=O stretch (symmetric) |
| ~1090 | S-O-C stretch | ~1095 | S-O-C stretch |
| ~1010 | In-plane C-H bend (aromatic) | ~1015 | In-plane C-H bend (aromatic) |
| ~820 | Out-of-plane C-H bend (para- substituted) | ~815 | Out-of-plane C-H bend (para- substituted) |
| ~560 | C-Br stretch | | |

Table 5: Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment (Neopentyl 4-bromobenzenesulfonate) | m/z | Proposed Fragment (Neopentyl tosylate) |
|---------|---|-----|---|
| 306/308 | [M] ⁺ | 242 | [M] ⁺ |
| 250/252 | [M - C ₄ H ₉] ⁺ | 185 | [M - C ₄ H ₉] ⁺ |
| 237/239 | [M - C ₅ H ₁₁] ⁺ | 172 | [M - C ₅ H ₁₁] ⁺ |
| 221/223 | [BrC ₆ H ₄ SO ₂] ⁺ | 155 | [CH ₃ C ₆ H ₄ SO ₂] ⁺ |
| 155/157 | [BrC ₆ H ₄] ⁺ | 91 | [C ₇ H ₇] ⁺ |
| 71 | [C ₅ H ₁₁] ⁺ | 71 | [C ₅ H ₁₁] ⁺ |
| 57 | [C ₄ H ₉] ⁺ | 57 | [C ₄ H ₉] ⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
- ¹H NMR Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s

- Pulse width: 30°
- Acquisition time: 4.0 s
- Spectral width: 16 ppm
- ¹³C NMR Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 30°
 - Acquisition time: 1.0 s
 - Spectral width: 240 ppm
- Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with a universal ATR accessory.
- Parameters:
 - Spectral range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹

- Number of scans: 32
- Data Processing: Process the spectrum using the instrument's software to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

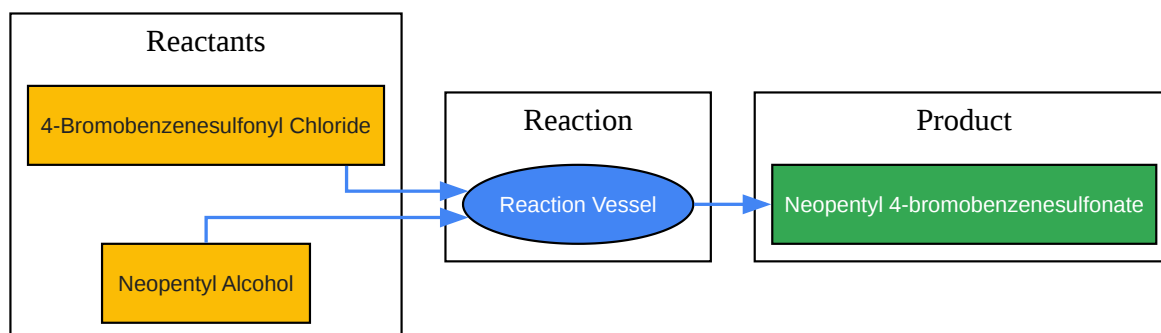
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (for GC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Use a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: Scan a mass-to-charge (m/z) range of 50-500 amu.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

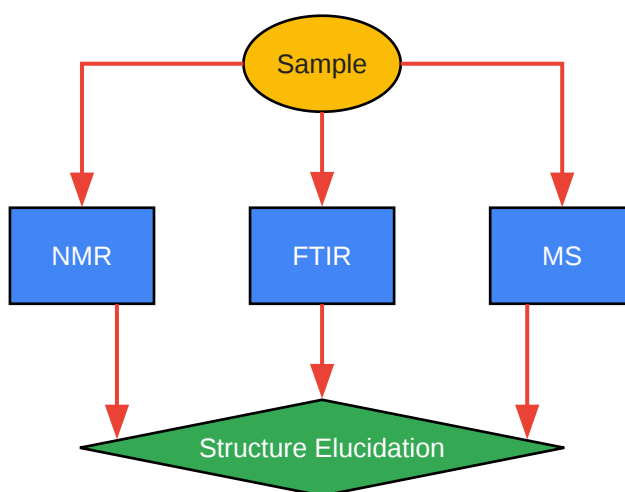
Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the characterization of **Neopentyl 4-bromobenzenesulfonate**.



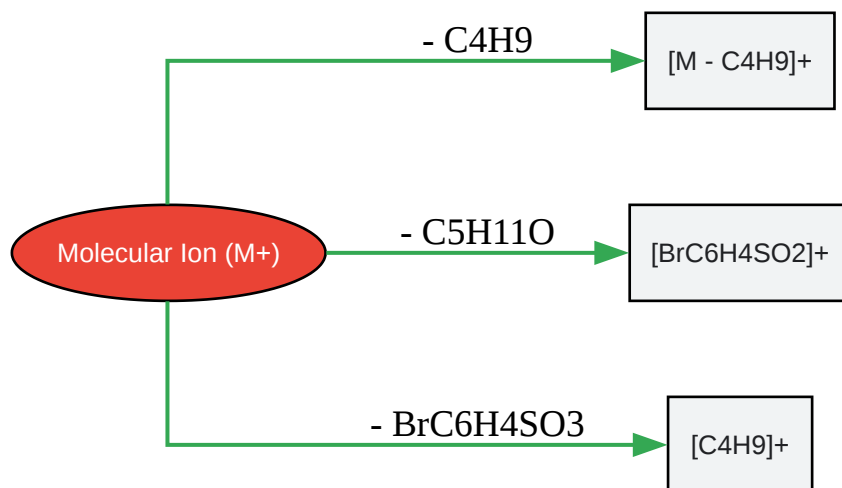
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Caption: Synthesis of **Neopentyl 4-bromobenzenesulfonate**.



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Caption: Analytical workflow for characterization.



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Caption: Key mass spectral fragmentation pathways.

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References

- 1. Neopentyl 4-bromobenzenesulfonate | C₁₁H₁₅BrO₃S | CID 2802228 - PubChem [pubchem.ncbi.nlm.nih.gov]
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